molecular formula C7H7BrSZn B12594034 bromozinc(1+);methylsulfanylbenzene CAS No. 648897-14-7

bromozinc(1+);methylsulfanylbenzene

Cat. No.: B12594034
CAS No.: 648897-14-7
M. Wt: 268.5 g/mol
InChI Key: XBGODOIWLLANCE-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromozinc(1+);methylsulfanylbenzene can be synthesized through a copper-catalyzed cross-coupling reaction. This involves the reaction of bromozinc-difluoromethylphosphonate with iodo or bromo-aryl triazenes . The reaction typically takes place in the presence of a copper catalyst and under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);methylsulfanylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromozinc group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding hydrocarbons.

    Cross-Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Copper Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Bromozinc(1+);methylsulfanylbenzene has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound can be used to synthesize intermediates for pharmaceuticals.

    Material Science: It is used in the preparation of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of bromozinc(1+);methylsulfanylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in cross-coupling reactions, the bromozinc group acts as a nucleophile, attacking electrophilic centers on other molecules to form new carbon-carbon bonds. The presence of a copper catalyst facilitates the reaction by stabilizing the transition state and lowering the activation energy.

Comparison with Similar Compounds

Similar Compounds

    Bromozinc-difluoromethylphosphonate: Similar in structure but contains a difluoromethylphosphonate group instead of a methylsulfanyl group.

    Thioanisole: The parent compound of bromozinc(1+);methylsulfanylbenzene, lacking the bromozinc group.

Uniqueness

This compound is unique due to its combination of a bromozinc group and a methylsulfanyl group, which imparts specific reactivity and properties. This makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions where the formation of new carbon-carbon bonds is required.

Properties

CAS No.

648897-14-7

Molecular Formula

C7H7BrSZn

Molecular Weight

268.5 g/mol

IUPAC Name

bromozinc(1+);methylsulfanylbenzene

InChI

InChI=1S/C7H7S.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

XBGODOIWLLANCE-UHFFFAOYSA-M

Canonical SMILES

CSC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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